(4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Overview
Description
The compound contains several functional groups, including a fluorophenyl group, a piperazine ring, a methoxy group, and a benzofuran ring. These groups could contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The fluorophenyl and methoxybenzofuran groups are likely to influence the compound’s polarity, while the piperazine ring could impact its conformational flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this group a target for nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase the compound’s stability and polarity .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antimicrobial Activity : A study focused on the synthesis of new pyridine derivatives, demonstrating their antimicrobial activity against various bacterial and fungal strains. Such research highlights the potential of heterocyclic compounds, similar to "(4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone," in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural and Hirshfeld Surface Analysis : Another study provided detailed structural characterization and Hirshfeld surface analysis of a novel bioactive heterocycle. This kind of research is crucial for understanding the molecular interactions and stability of new compounds, which could be applicable to the compound for its potential bioactive properties (Prasad et al., 2018).
Biological Activity and Applications
Antipsychotic Potential : Research into conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors explored their synthesis and evaluation as antipsychotic agents. This suggests potential neuropharmacological applications for structurally related compounds, indicating a possible area of research for the compound of interest (Raviña et al., 2000).
Antimigraine Drug Synthesis : The synthesis of lomerizine, an antimigraine drug, from bis(4-fluorophenyl)methanone demonstrates the pharmaceutical application of related compounds. This example underscores the potential for developing new therapeutic agents from complex heterocyclic structures (Narsaiah & Kumar, 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to belong to the class of synthetic opioids, which typically act on opioid receptors in the brain.
Mode of Action
The exact mode of action of 4-F-PBP is not well-documented. Synthetic opioids generally work by binding to opioid receptors in the brain, mimicking the action of endogenous opioids (like endorphins). This binding inhibits the transmission of pain signals, leading to analgesic effects.
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone are not fully understood. It has been found to inhibit tyrosinase, a key enzyme in the melanogenesis pathway . This suggests that it may interact with this enzyme and potentially other proteins and biomolecules involved in this pathway.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is known to inhibit tyrosinase, suggesting that it may bind to this enzyme and prevent it from catalyzing the oxidation of phenolic compounds . This could lead to changes in gene expression and cellular metabolism.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-17-4-2-3-14-13-18(26-19(14)17)20(24)23-11-9-22(10-12-23)16-7-5-15(21)6-8-16/h2-8,13H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXHDTBJXFJWBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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